

The Role of NTR 368 in Neuronal Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NTR 368**

Cat. No.: **B599692**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p75 neurotrophin receptor (p75NTR) is a multifaceted cell surface receptor that plays a critical role in neuronal survival and apoptosis. **NTR 368**, a peptide fragment derived from the juxtamembrane intracellular domain of p75NTR, has emerged as a potent inducer of neuronal cell death. This technical guide provides an in-depth analysis of **NTR 368**'s function, focusing on its involvement in apoptotic signaling pathways. It summarizes key quantitative data, details experimental methodologies for studying its effects, and provides visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers investigating p75NTR-mediated signaling and developing novel therapeutics targeting neuronal apoptosis.

Introduction

The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily, is a key regulator of neuronal cell fate.^[1] Depending on the cellular context and the presence of co-receptors, p75NTR can mediate cellular survival or induce programmed cell death, known as apoptosis. A peptide corresponding to residues 368-381 of the human p75NTR, designated **NTR 368**, has been identified as a potent inducer of apoptosis in neuronal cells.^[1] This guide explores the mechanisms by which **NTR 368** elicits its pro-apoptotic effects, providing a detailed overview of the signaling cascades involved.

NTR 368 and the p75NTR-Mediated Apoptotic Pathway

NTR 368 mimics a functional domain of the p75NTR intracellular region, which is crucial for initiating the apoptotic signaling cascade. The prevailing model suggests that ligand binding to the extracellular domain of p75NTR induces a conformational change, leading to the activation of its intracellular "death domain." This initiates a downstream signaling cascade that culminates in apoptosis. **NTR 368** appears to bypass the need for extracellular ligand binding, directly activating downstream effectors.

The p75NTR-mediated apoptotic pathway is primarily characterized by the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This involves the activation of c-Jun N-terminal kinase (JNK), which in turn leads to the release of mitochondrial contents and the activation of a cascade of cysteine-aspartic proteases known as caspases.[\[2\]](#)[\[3\]](#)

Key Signaling Molecules

- c-Jun N-terminal Kinase (JNK): A critical upstream kinase in the p75NTR apoptotic pathway. Its activation is a necessary step for p75NTR-dependent caspase activation.[\[2\]](#)
- Caspase-9: An initiator caspase that is activated following the release of cytochrome c from the mitochondria.[\[2\]](#)
- Caspase-3 and -6: Effector caspases that are activated by caspase-9 and are responsible for the execution phase of apoptosis by cleaving a wide range of cellular substrates.[\[2\]](#)

Quantitative Data on NTR 368-Induced Apoptosis

While the seminal study by Hileman and colleagues demonstrated the pro-apoptotic activity of **NTR 368**, specific dose-response data from that publication is not readily available in public databases. However, subsequent studies on p75NTR-mediated apoptosis provide a framework for the expected quantitative effects.

Cell Line	Treatment	Concentration	Apoptosis Induction (Fold Change vs. Control)	Reference
Human Neuroblastoma	p75NTR overexpression	-	High degree of apoptosis	(F. M. V. Rossi et al., 1997)
Rat Cortical Neurons	β -amyloid (activates p75NTR)	100 nM	~10-fold increase in apoptotic cells	(Yaar et al., 1997)

Table 1: Representative data on p75NTR-mediated apoptosis. Note: Specific quantitative data for **NTR 368** requires access to the primary publication by Hileman et al. (1997) or subsequent studies that have utilized this specific peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of **NTR 368** in neuronal apoptosis.

Peptide Synthesis and Preparation

NTR 368, corresponding to the amino acid sequence ATLDALLAALRRIQ-amide, can be synthesized using standard solid-phase peptide synthesis protocols. The peptide is typically purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry. For cellular assays, the peptide is dissolved in a suitable solvent, such as sterile water or a buffer compatible with cell culture.

Cell Culture and Treatment

Human neuroblastoma cell lines (e.g., SK-N-BE) that lack endogenous p75NTR expression are often used as a model system. These cells can be transfected to express the full-length p75NTR to study receptor-mediated effects. For experiments with **NTR 368**, the peptide is added directly to the cell culture medium at various concentrations.

Apoptosis Assays

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

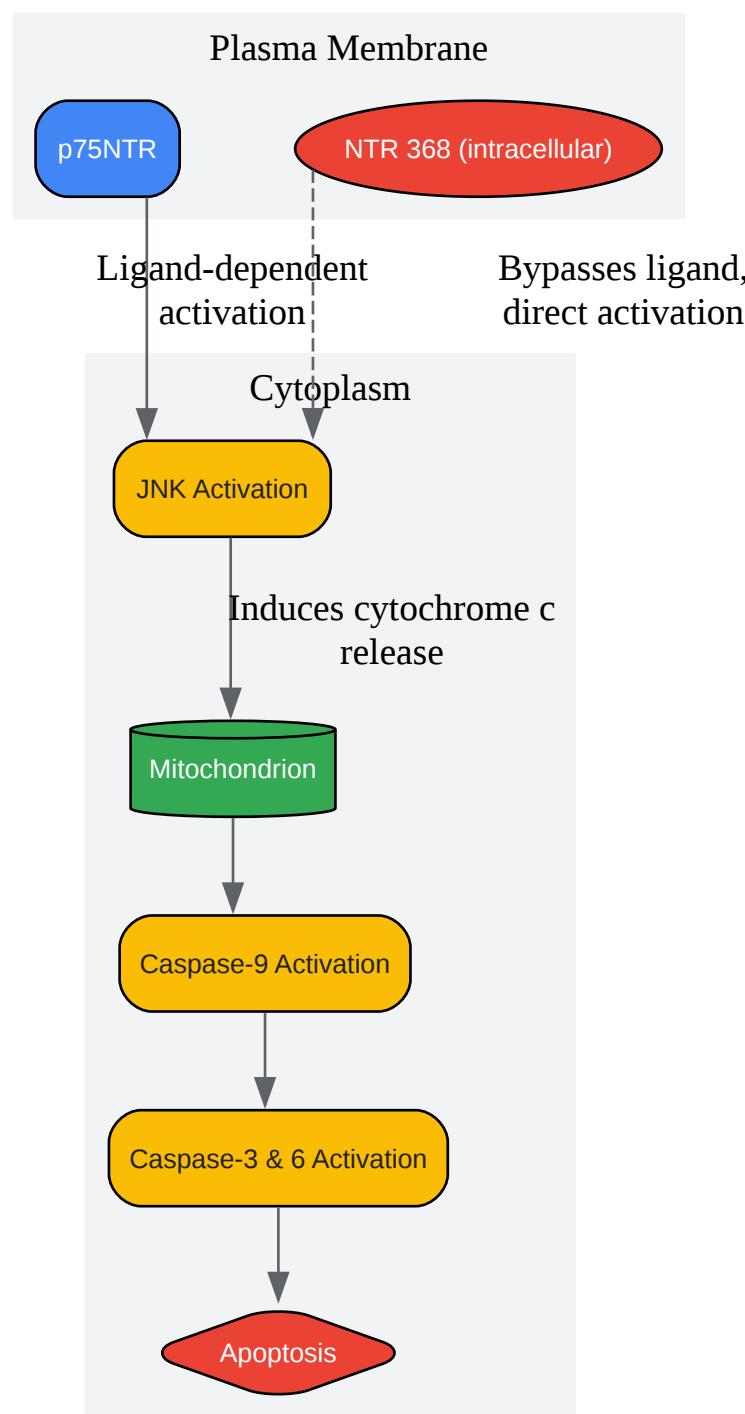
- Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 25 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
- Equilibration: Wash the cells again and equilibrate them with equilibration buffer provided in a commercial TUNEL kit for 5-10 minutes.
- Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP) for 1-2 hours at 37°C in a humidified chamber.
- Detection: If using an indirect labeling method, incubate with a fluorescently-labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC).
- Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide and mount the coverslips on microscope slides.
- Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Protocol:

- Cell Harvest: Gently harvest the cells (both adherent and floating) and wash them with cold PBS.
- Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

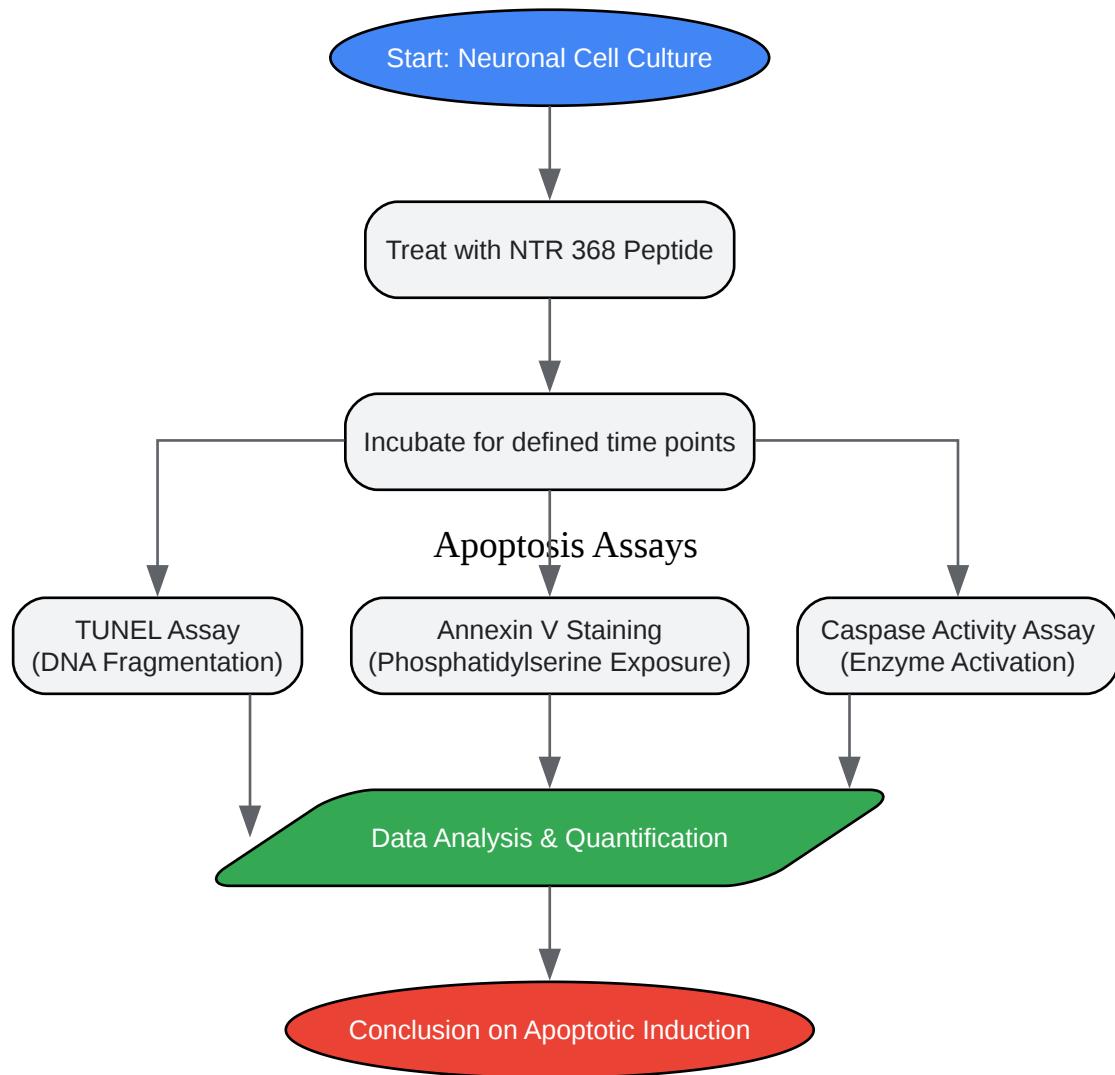
- Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a vital dye such as propidium iodide (PI) or 7-AAD to the cell suspension. PI/7-AAD is used to distinguish early apoptotic cells (Annexin V positive, PI/7-AAD negative) from late apoptotic/necrotic cells (Annexin V positive, PI/7-AAD positive).
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Analyze the stained cells by flow cytometry.


Caspase activity can be measured using fluorogenic or colorimetric substrates that are specifically cleaved by activated caspases.

Protocol:

- Cell Lysis: Lyse the treated and control cells using a specific lysis buffer provided in a commercial caspase assay kit.
- Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysates in a 96-well plate.
- Incubation: Incubate the plate at 37°C for 1-2 hours.
- Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal intensity is proportional to the caspase activity.

Visualizing the Signaling Pathways and Workflows


NTR 368-Induced Apoptotic Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **NTR 368** signaling pathway leading to apoptosis.

Experimental Workflow for Assessing NTR 368-Induced Apoptosis

[Click to download full resolution via product page](#)

Caption: Workflow for studying **NTR 368**-induced apoptosis.

Conclusion

NTR 368 serves as a valuable tool for dissecting the intracellular signaling mechanisms of p75NTR-mediated apoptosis. Its ability to directly trigger the apoptotic cascade provides a unique opportunity to study the downstream effectors without the complexity of ligand-receptor interactions at the cell surface. Further research into the precise molecular interactions of **NTR**

368 within the cell will undoubtedly provide deeper insights into the regulation of neuronal apoptosis and may pave the way for the development of novel therapeutic strategies for neurodegenerative diseases and neuronal injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of NTR 368 in Neuronal Cell Death: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599692#ntr-368-s-role-in-neuronal-cell-death-pathways>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com